molecular formula C19H21N3O2 B7639615 5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile

5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile

Katalognummer B7639615
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: GKVDHTKXLYBFPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile, also known as Moxonidine, is a selective agonist of the imidazoline receptor and is used as an antihypertensive drug. Moxonidine has been widely studied for its potential therapeutic effects on various conditions, including hypertension, insulin resistance, and sleep apnea.

Wirkmechanismus

5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile acts as a selective agonist of the imidazoline receptor, which is involved in the regulation of blood pressure and insulin sensitivity. By binding to this receptor, this compound is able to lower blood pressure and improve insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing sympathetic nerve activity, improving endothelial function, and reducing oxidative stress. These effects contribute to its ability to lower blood pressure and improve insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating the imidazoline receptor and related pathways. However, there are also limitations to its use, including potential off-target effects and variability in response between different individuals.

Zukünftige Richtungen

There are several potential future directions for research on 5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. Additionally, further investigation is needed to fully understand the mechanisms underlying its effects on blood pressure and insulin sensitivity. Finally, there is potential for the development of new drugs based on the structure of this compound that may have improved efficacy and fewer side effects.

Synthesemethoden

5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-(oxolan-3-ylmethoxy)benzaldehyde with 2-bromo-5-nitropyridine, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic effects on various conditions. In particular, it has been investigated for its ability to lower blood pressure and improve insulin sensitivity. This compound has also been studied for its potential use in treating sleep apnea, as it has been shown to improve respiratory function during sleep.

Eigenschaften

IUPAC Name

5-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-2-3-16(10-21-18-5-4-17(9-20)22-11-18)19(8-14)24-13-15-6-7-23-12-15/h2-5,8,11,15,21H,6-7,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVDHTKXLYBFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2=CN=C(C=C2)C#N)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.